molecular formula C10H20O2 B013438 Neomenthoglycol CAS No. 3564-95-2

Neomenthoglycol

Cat. No. B013438
CAS RN: 3564-95-2
M. Wt: 172.26 g/mol
InChI Key: LMXFTMYMHGYJEI-HLTSFMKQSA-N
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Description

Neomenthoglycol is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a derivative of menthol, a common flavoring agent found in various products such as toothpaste, chewing gum, and candy. Neomenthoglycol has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.

Scientific Research Applications

  • Applications in Gas Chromatography and Mass Spectrometry:

    • In the context of gas chromatography and mass spectrometry, derivatives of menthols and menthoglycols, including neomenthoglycol, have shown promise. These derivatives facilitate better separation of stereoisomers and have been applied in the characterization of menthol isomers in mint oil. The study suggests that such derivatives, including neomenthoglycol, are suitable for analysis in combined gas chromatography-mass spectrometry, indicating its utility in detailed chemical analysis and research applications (Bournot et al., 1971).
  • Neotoma Paleoecology Database:

    • While not directly related to neomenthoglycol, the Neotoma Paleoecology Database offers an example of how comprehensive data resources support interdisciplinary research in global change. This database consolidates various data types, including organic biomarkers, which could potentially encompass compounds like neomenthoglycol. Such databases are crucial for facilitating broad-scale studies and understanding environmental changes (Williams et al., 2018).

properties

CAS RN

3564-95-2

Product Name

Neomenthoglycol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m1/s1

InChI Key

LMXFTMYMHGYJEI-HLTSFMKQSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)(C)O

SMILES

CC1CCC(C(C1)O)C(C)(C)O

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O

Other CAS RN

92471-23-3
3564-95-2

Purity

>95%

synonyms

(1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol; cis-p-Menthane-3,8-Diol; ; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Citronellal is treated with aqueous sulfuric acid solution of 5 weight % (hereinafter referring to wt. %) in concentration at room temperature to cause the ring closure of citronellal. Then, after the reaction product is extracted with ether or toluene, para-menthane-3,8-diol is obtained by distilling the extract under reduced pressures (J. Am. Chem. Soc., 75, 2367 (1953), examined Japanese Patent Publication 3-80138 and U.S. Pat. No. 5,298,250).
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Synthesis routes and methods II

Procedure details

The above-mentioned problems are resolved by the production method of this invention wherein citronellal is treated with aqueous sulfuric acid solution of 0.02 to 1.0 wt. % in concentration to produce para-menthane-3,8-diol. In case of recovering the produced para-menthane-3,8-diol, a method is preferably adopted, wherein after the reaction product is extracted with an aliphatic hydrocarbon solvent of 5 to 8 in carbon number, the extract is cooled down at temperature higher than the melting point of said aliphatic hydrocarbon solvent and of -10° C. or less to crystallize para-menthane-3,8-diol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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